molecular formula C9H19Cl B13263647 3-(Chloromethyl)-2,5-dimethylhexane

3-(Chloromethyl)-2,5-dimethylhexane

Cat. No.: B13263647
M. Wt: 162.70 g/mol
InChI Key: HADWAKCBJHCBDD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,5-dimethylhexane is an organic compound characterized by a hexane backbone with chloromethyl and dimethyl substituents. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,5-dimethylhexane typically involves the chloromethylation of 2,5-dimethylhexane. One common method includes the reaction of 2,5-dimethylhexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,5-dimethylhexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Amines, ethers, or thioethers.

    Oxidation: Alcohols, aldehydes, or carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-2,5-dimethylhexane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,5-dimethylhexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)benzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.

    2,5-Dimethylhexane: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    Chloromethylcyclohexane: Contains a cyclohexane ring instead of a linear hexane chain.

Uniqueness

3-(Chloromethyl)-2,5-dimethylhexane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chloromethylated compounds. Its combination of a linear hexane backbone with chloromethyl and dimethyl groups makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

3-(chloromethyl)-2,5-dimethylhexane

InChI

InChI=1S/C9H19Cl/c1-7(2)5-9(6-10)8(3)4/h7-9H,5-6H2,1-4H3

InChI Key

HADWAKCBJHCBDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCl)C(C)C

Origin of Product

United States

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